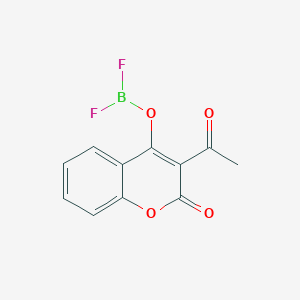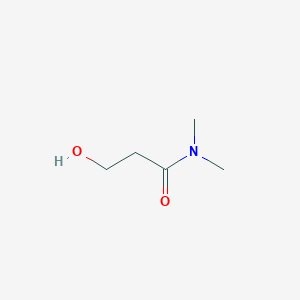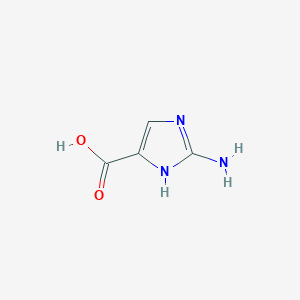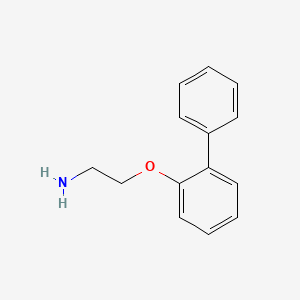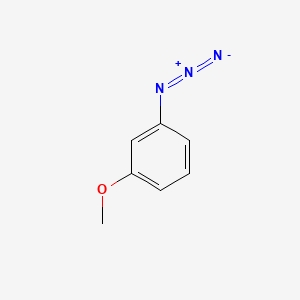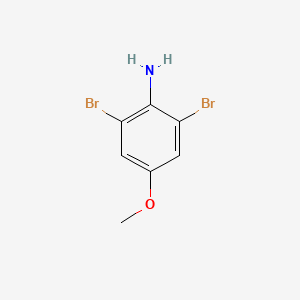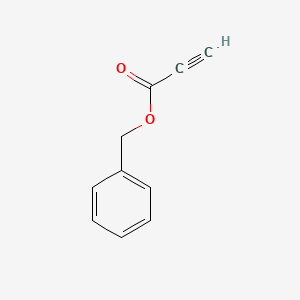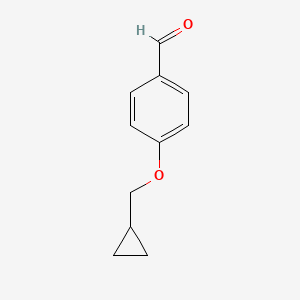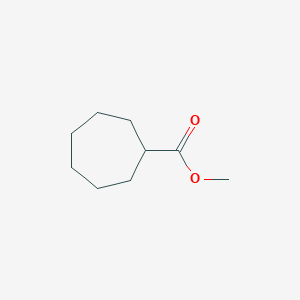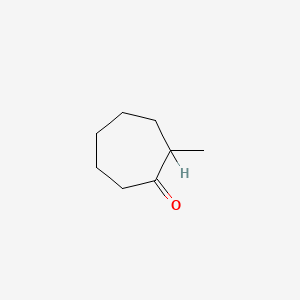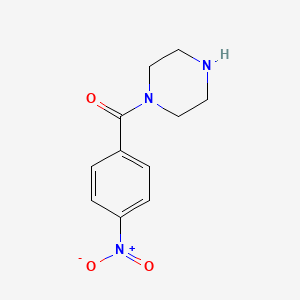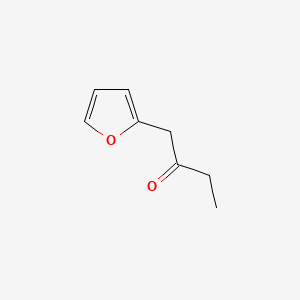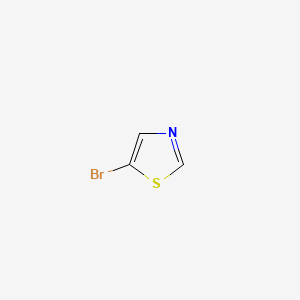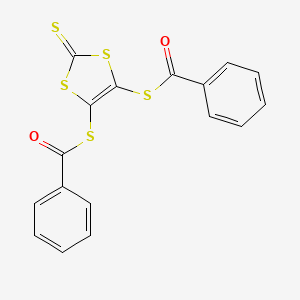
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
説明
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a chemical compound with the molecular formula C17H10O2S5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione consists of 17 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 5 sulfur atoms . The InChI code for this compound is 1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H .Physical And Chemical Properties Analysis
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a solid at 20 degrees Celsius . It has a molecular weight of 406.57 g/mol . The compound is air sensitive and should be stored under inert gas . It has a melting point of 140.0 to 143.0 degrees Celsius .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: serves as an electron-withdrawing building block in the synthesis of components for OLEDs . Its molecular structure contributes to the electronic properties necessary for efficient light emission. The compound’s ability to participate in cross-coupling reactions makes it a valuable component for developing new OLED materials with improved luminosity and color purity.
Organic Solar Cells
In the realm of organic photovoltaics, this compound is utilized to create innovative materials that enhance the efficiency of solar cells . The electron-deficient nature of the compound, especially when brominated, allows for better electrical conductivity and charge transfer within the solar cell layers, leading to higher power conversion efficiencies.
Fluorescent Dyes
The compound is a key precursor in the synthesis of fluorescent dyes, particularly those used in super-resolution microscopy, such as stimulated emission depletion (STED) microscopy . These dyes, known as “S4 DBD dyes,” exhibit large Stokes shifts, which are crucial for achieving high-resolution imaging in biological research.
Conjugated Polymers
Conjugated polymers containing 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione show promising applications in oxidant sensing due to their fluorescence response upon oxidation . These materials can be used in sensors to detect oxidative stress in biological systems or environmental monitoring.
Stable Trityl Radicals
The synthesis of stable trityl radicals, which are employed in electron paramagnetic resonance (EPR) for structure determination of biomolecules, relies on this compound as a fundamental building block . These radicals are particularly useful for in vitro and in-cell EPR studies, contributing to our understanding of molecular structures and dynamics.
Aromatic Nucleophilic Substitution Reactions
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: is involved in aromatic nucleophilic substitution reactions, which are essential for the synthesis of various organic compounds . The presence of electron-withdrawing groups in the compound increases its reactivity, making it an attractive candidate for selective substitution reactions in complex organic syntheses.
作用機序
Target of Action
It’s structurally related to 4,4’-thiobisbenzenethiol, which is a useful monomer and intermediate for dyes .
Mode of Action
Studies have shown that it undergoes decomposition on the silver surface to dmit2- ion . This suggests that it may interact with its targets through a similar decomposition process, leading to changes in the target’s structure or function.
Result of Action
Its decomposition on the silver surface suggests that it may induce structural or functional changes in its targets .
Action Environment
Its decomposition on the silver surface suggests that the presence of certain metals may influence its activity .
特性
IUPAC Name |
S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPSSPUVUGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218602 | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | |
CAS RN |
68494-08-6 | |
| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in material science?
A1: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione serves as a key starting material for creating novel tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are organic sulfur-containing heterocyclic compounds known for their electron-donating abilities and use in developing molecular conductors and superconductors.
Q2: Can you describe the structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione?
A2: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has the molecular formula C17H10O2S5 and a molecular weight of 406.58 g/mol . Structurally, it consists of a 1,3-dithiole-2-thione core, with each of the 4 and 5 positions substituted with a benzoylthio (-S-C(=O)-C6H5) group.
Q3: How is 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione typically characterized?
A3: Researchers commonly employ various spectroscopic techniques to characterize 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. These include X-ray diffraction analysis to determine crystal structure , FT-Raman spectroscopy for vibrational modes analysis , optical absorption, infrared, and X-ray powder diffraction spectroscopy to identify functional groups and structural characteristics.
Q4: How does 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione contribute to the synthesis of tetrathiafulvalenes?
A4: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione acts as a precursor in synthesizing both symmetrical and unsymmetrical TTF derivatives . One common synthetic route involves a phosphite coupling reaction, where the benzoylthio groups are removed, and two dithiole rings couple to form the TTF core.
Q5: Are there any studies on the thermal properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione?
A5: Yes, the thermal behavior of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) techniques . These analyses provide valuable information about its thermal stability and decomposition patterns.
Q6: Can 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione be used to synthesize macrocycles?
A6: Yes, researchers have successfully incorporated the 4,5-dithio-1,3-dithiole-2-thione unit, derived from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, into macrocyclic structures . This demonstrates its versatility as a building block for creating more complex molecular architectures with potential applications in supramolecular chemistry and materials science.
Q7: Are there any known interactions of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione with halogens?
A7: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione readily forms adducts with diatomic halogens like dibromine (Br2) and diiodine (I2) . These adducts exhibit interesting bonding interactions, including halogen bonding and charge-transfer interactions, making them relevant to the study of intermolecular forces.
Q8: What is the role of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in developing magnesium ion sensors?
A8: Interestingly, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been explored as an ionophore in magnesium-selective electrodes . When incorporated into a polyvinyl chloride (PVC) membrane, it exhibits selectivity towards magnesium ions, allowing for their potentiometric detection.
Q9: Can 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione be used to prepare Wittig reagents?
A9: Yes, a phosphonium salt derived from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione can act as a versatile Wittig reagent . This reagent enables the synthesis of unsymmetrical TTF derivatives and other 1,3-dithiol-2-ylidene derivatives, further expanding the scope of accessible TTF-based materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



